2-氨基-5-(3-氟苯基)-1,3-噻唑-4-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

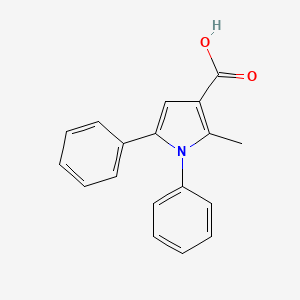

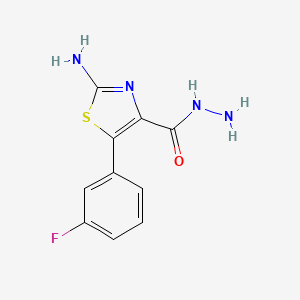

The compound 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a derivative of the 1,3-thiazole class, which is known for its diverse biological activities. The presence of the amino group at the second position and the fluorophenyl group at the fifth position on the thiazole ring suggests potential for interaction with biological targets. The carbohydrazide moiety could also contribute to the compound's reactivity and binding properties.

Synthesis Analysis

The synthesis of related 2-amino-1,3-thiazole derivatives typically involves multi-step reactions. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another related compound, 2-Amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole, was synthesized from p-hydrobenzoic acid and thiosemicarbazide using POCl3 as a catalyst . These methods indicate that the synthesis of 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide would likely involve similar condensation reactions and the use of a catalyst to promote cyclization.

Molecular Structure Analysis

The molecular structure of 2-amino-1,3-thiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the heterocyclic ring, which can influence the electronic properties of the molecule. The fluorine atom in the 3-fluorophenyl group is an electron-withdrawing substituent that can affect the electron density distribution in the molecule, potentially enhancing its reactivity . The carbohydrazide group could also participate in hydrogen bonding and other non-covalent interactions, which may be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Compounds in the 2-amino-1,3-thiazole class can undergo various chemical reactions, including condensation to form Schiff bases or oxadiazoles and thiadiazoles through sequential condensation and oxidative bond formation . The presence of the amino group allows for nucleophilic reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution reactions under certain conditions. The carbohydrazide moiety could react with aldehydes or ketones to form hydrazones, which are known for their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-thiazole derivatives are influenced by their molecular structure. The presence of the amino and fluorophenyl groups can lead to strong absorption in the UV-Vis spectrum, and the compound may exhibit fluorescence properties . The electron-withdrawing effect of the fluorine atom and the potential for intramolecular hydrogen bonding can affect the compound's solubility, melting point, and stability. The spectroscopic properties, such as IR, NMR, and mass spectral data, are essential for characterizing these compounds and confirming their structure .

科学研究应用

抗菌活性

- 从类似化合物衍生的新型1,3,4-噻二唑和1,2,4-三唑在体外表现出显着的抗菌和抗真菌活性 (Dengale等人,2019年).

- 从类似分子衍生的化合物表现出抗菌活性,特别是对金黄色葡萄球菌和紫红杆菌 (Uwabagira等人,2018年).

- 从呋喃-2-碳酰肼开始的几个唑类衍生物,包括三唑,对各种微生物表现出抗菌活性 (Başoğlu等人,2013年).

抗病毒和抗癌活性

- 由相关化合物合成的吡唑和异恶唑杂环类化合物表现出显着的抗单纯疱疹病毒1型(HSV-1)活性 (Dawood等人,2011年).

- 新型抗肿瘤2-(4-氨基-3-甲基苯基)苯并噻唑,包括具有类似结构的衍生物,显示出有效的抗肿瘤特性和对某些癌细胞系的选择性细胞毒性 (Bradshaw等人,2002年).

- 结构相似的氟化2-(4-氨基苯基)苯并噻唑被发现对特定的乳腺癌细胞系在体外具有有效的细胞毒性 (Hutchinson等人,2001年).

杀幼虫活性

- 一种相关化合物的系列新型腙对按蚊,一种蚊子物种,表现出有希望的杀幼虫活性 (P等人,2021年).

荧光性质

- 对与查询化合物密切相关的取代的2-芳基-4-羟基-5-(2'-氨基苯基)-1,3-噻唑的研究揭示了它们在特定条件下的荧光性质 (Kammel等人,2019年).

未来方向

属性

IUPAC Name |

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-6-3-1-2-5(4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBYOWUHPVOMGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179766 |

Source

|

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide | |

CAS RN |

886361-60-0 |

Source

|

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。